N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide

Description

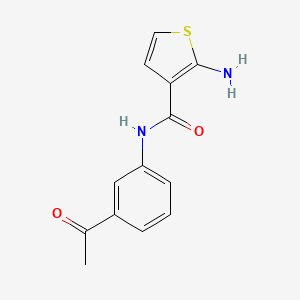

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with an aminocarboxamide group at position 3 and a 3-acetylphenyl moiety at the nitrogen atom (Fig. 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of polyfunctionalized thiophene derivatives. Its structural complexity arises from the acetylphenyl group, which may influence electronic properties and reactivity.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-18-12(11)14/h2-7H,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGXTACZQJELSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-acetylphenylamine, which is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide belongs to a class of compounds known as thiophene carboxamides. These compounds have been investigated for their ability to act as inhibitors of key enzymes involved in inflammatory processes. Specifically, they have shown promise as inhibitors of the IκB kinase (IKK-2) enzyme, which plays a crucial role in the NF-κB signaling pathway linked to various inflammatory diseases .

Key Findings:

- Therapeutic Potential: The inhibition of IKK-2 may benefit conditions such as rheumatoid arthritis, multiple sclerosis, and other inflammatory diseases .

- Mechanism of Action: By inhibiting IKK-2, these compounds can reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. Research has shown that these compounds exhibit significant antiproliferative activity against various cancer cell lines.

Case Study:

In a study evaluating the antiproliferative effects of thiophene derivatives, this compound demonstrated effective inhibition against several cancer types, including lung and colon cancers. The IC50 values ranged from 0.19 to 9.62 µM across different cell lines, indicating a strong potential for further development as anticancer agents .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 0.19 |

| This compound | HT29 (Colon) | 0.45 |

| This compound | MKN-45 (Gastric) | 0.62 |

| This compound | U87MG (Glioblastoma) | 0.75 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its action as a selective cyclooxygenase (COX) inhibitor. Compounds with similar structures have been shown to selectively inhibit COX-2 over COX-1, which is critical for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects.

Research Insights:

One study reported that derivatives similar to this compound exhibited potent COX-2 inhibition with an IC50 value significantly lower than traditional NSAIDs like celecoxib . This selectivity suggests that such compounds could be developed into effective anti-inflammatory medications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer properties may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Features :

- Molecular Backbone : Thiophene ring with a carboxamide group.

- Substituents : 3-Acetylphenyl (electron-withdrawing group) and amine functionality.

- Synthetic Relevance : Derived from 3-acetylthiophen-2-amine, a precursor for acetamide derivatives (e.g., bromo- and phthalimido-substituted analogs) .

- Availability : Discontinued as a commercial product, limiting recent pharmacological or industrial studies .

Structural Analogs with Thiophene Carboxamide Backbone

N-(3-Ethynylphenyl)-2-thiophenecarboxamide

- Structure : Thiophene carboxamide with a 3-ethynylphenyl substituent.

- Key Differences: Substituent: Ethynyl (alkyne) group vs. acetylphenyl.

- Applications: Not explicitly reported, but structural similarity suggests utility in materials science or medicinal chemistry .

2-Aminothiophene-3-carboxamide Derivatives

- Example: 2-Aminothiophene-3-carboxamide (10a) .

- Key Differences: Substituents: Unsubstituted amine vs. acetylphenyl-substituted amine. Reactivity: The free amino group in 10a facilitates cyclization with nitriles to form thienopyrimidines, whereas the acetylphenyl group in the target compound may sterically hinder such reactions .

Table 1: Structural and Reactivity Comparison of Thiophene Carboxamides

Functional Analogs with Carboxamide Moieties

Linomide (Quinoline-3-carboxamide)

- Structure: Quinoline backbone with a carboxamide group .

- Key Differences: Backbone: Quinoline (aromatic N-heterocycle) vs. thiophene (sulfur heterocycle). Biological Activity: Linomide exhibits antiangiogenic effects by inhibiting endothelial cell migration and invasion, suggesting carboxamide groups may enhance bioactivity in certain scaffolds .

3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide

Table 2: Functional Comparison of Carboxamide-Containing Compounds

Biological Activity

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-aminothiophene derivatives with acetophenone or related compounds. The resulting structure features a thiophene ring, which is known for its pharmacological potential, and an amide functional group that enhances biological activity.

Antimicrobial Properties

Research indicates that derivatives of 2-aminothiophene exhibit significant antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Escherichia coli. A study highlighted the ability of certain 2-amino-3-acyl-tetrahydrobenzothiophenes to inhibit biofilm formation in uropathogenic strains, suggesting their potential as antibiofilm agents without affecting bacterial growth directly .

Anticancer Activity

This compound and its derivatives have also been evaluated for anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin, indicating promising antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated the importance of specific substituents on the thiophene ring and the amide group in modulating biological activity. For example:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | H | 20 | Antibacterial |

| 2 | Acetyl | 15 | Anticancer |

| 3 | Methoxy | 10 | Antifungal |

These findings indicate that modifications at the C-2 position significantly influence the compound's potency against various pathogens and cancer cells .

Case Studies

- Antibacterial Activity : A study focused on a series of thiophene derivatives, including this compound, demonstrated their ability to inhibit biofilm formation in E. coli. The results suggested that specific structural features were critical for enhancing antibiofilm efficacy .

- Anticancer Efficacy : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound could selectively inhibit cancer cell proliferation while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide, and what key intermediates are involved?

The synthesis typically involves a multi-step process. For example, a related compound, N-(3-acetylphenyl)-acetamide, is synthesized by reacting 3-aminoacetophenone with acetic anhydride in the presence of a base, followed by further functionalization . For thiophene derivatives, a two-step method is common: activation of a carboxylic acid (e.g., conversion to acetyl chloride) and coupling with aminothiophene derivatives under reflux conditions in solvents like acetonitrile . Key intermediates include activated acyl chlorides and aminothiophene precursors.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm proton environments and carbon backbone. For example, aromatic protons in the acetylphenyl group appear as distinct signals in the 7.0–8.5 ppm range.

- IR Spectroscopy : Peaks at ~1650–1700 cm indicate carbonyl groups (amide and acetyl).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

Solubility screening should include polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution and aqueous buffers (pH 4–8) for biological assays. For crystallization trials, mixed solvents like ethanol/water or dichloromethane/methanol are recommended to assess polymorphic forms .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalysts) influence the yield and purity of this compound?

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in acylation steps but may require post-reaction purification via column chromatography.

- Catalysts : Lewis acids (e.g., ZnCl) or coupling agents (HATU, DCC) improve amide bond formation efficiency. For example, DCC-mediated coupling in THF yields >85% purity .

- Temperature : Reflux conditions (70–100°C) are critical for overcoming kinetic barriers in cyclization steps .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?

- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants or surface plasmon resonance (SPR) for real-time interaction analysis.

- Meta-Analysis : Cross-reference with structurally similar compounds, such as N-(3-cyanophenyl) derivatives, to identify trends in substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Core Modifications : Introduce substituents at the thiophene 5-position (e.g., halogens, cyano groups) to enhance electrophilic interactions.

- Side-Chain Variations : Replace the acetyl group with bulkier aryl ketones to evaluate steric effects on target binding.

- Biological Assays : Use kinase inhibition assays or cellular proliferation screens (e.g., MTT assay) to correlate structural changes with activity .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

- Rodent Models : Administer via oral gavage or IV injection to measure bioavailability, half-life, and tissue distribution.

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine.

- Toxicity Screening : Monitor liver enzymes (ALT, AST) and renal function markers (creatinine) in repeated-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.